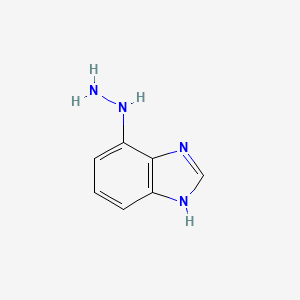

4-Hydrazinyl-1H-benzimidazole

Description

The Benzimidazole (B57391) Core: A Pivotal Heterocyclic Scaffold in Medicinal and Materials Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a privileged structure in drug discovery and materials science. nih.gov Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, making it a frequent component in a wide array of therapeutic agents. nih.govderpharmachemica.com Marketed drugs containing the benzimidazole core span a wide range of applications, including anti-ulcer agents, anthelmintics, antihistamines, and anticancer drugs. nih.govderpharmachemica.com

The versatility of the benzimidazole system stems from its unique electronic properties and the ability to substitute at various positions, which allows for the fine-tuning of its biological activity and physical properties. acs.org This adaptability has led to its incorporation into compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties. nih.gov Beyond its medicinal applications, the benzimidazole core is also integral to the development of advanced materials, such as high-performance polymers with excellent thermal stability and electrical conductivity, as well as fluorescent materials and chemosensors.

The Hydrazinyl Functionality: A Versatile Synthon and Pharmacophore

The hydrazinyl group (-NHNH2) is a highly reactive and versatile functional group in organic synthesis, serving as a key building block, or synthon, for the construction of a wide variety of heterocyclic compounds. Its two nucleophilic nitrogen atoms enable it to participate in a range of cyclization and condensation reactions. For instance, the reaction of a hydrazinyl group with carbonyl compounds readily forms hydrazones, which are themselves important intermediates for synthesizing heterocycles like pyrazoles and triazines. derpharmachemica.comtandfonline.com

In medicinal chemistry, the hydrazinyl group and the resulting hydrazone linkage are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's biological activity. This functionality can engage in hydrogen bonding and other interactions with biological targets. The incorporation of a hydrazinyl or hydrazone moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Significance and Research Landscape of 4-Hydrazinyl-1H-benzimidazole Analogues

While direct research on this compound is limited, the broader class of hydrazinyl-benzimidazole analogues has garnered significant scientific attention, primarily focusing on the 2-substituted isomer. Studies on 2-hydrazinyl-1H-benzimidazole have demonstrated its utility as a precursor for synthesizing a variety of heterocyclic systems with potential biological activities. derpharmachemica.commdpi.com For example, it can be reacted with various aldehydes and ketones to form Schiff bases or cyclized with other reagents to create fused-ring systems. derpharmachemica.com

The exploration of analogues of this compound, though not extensive, suggests potential avenues for research. The position of the hydrazinyl group on the benzene ring, as opposed to the imidazole ring, would likely lead to different chemical reactivity and biological activity profiles compared to the 2-hydrazinyl isomer. This structural difference could influence the molecule's interaction with biological targets and its potential as a scaffold for new therapeutic agents. Research into related substituted benzimidazoles has shown that the nature and position of substituents can drastically alter their biological effects, which range from antimicrobial to anticancer activities. scispace.comnih.gov

Table 1: Comparison of Hydrazinyl-Benzimidazole Isomers and Related Structures

| Compound Name | Position of Hydrazinyl Group | Key Research Findings |

| 2-Hydrazinyl-1H-benzimidazole | 2-position | Widely used as a synthon for various heterocyclic compounds with demonstrated antimicrobial and anticancer activities. derpharmachemica.commdpi.com |

| This compound | 4-position | Limited specific research available, representing an area for future investigation. |

| 2-Hydrazino-4-methyl-1H-benzimidazole | 2-position (with methyl at 4) | Studied for its potential biological activities, including as an antiparasitic and antifungal agent. nih.gov |

Overview of Research Directions and Academic Contributions

The current body of scientific literature indicates that academic contributions have largely concentrated on the synthesis and biological evaluation of 2-hydrazinyl-1H-benzimidazole and its derivatives. These studies have established this isomer as a valuable intermediate in medicinal chemistry. derpharmachemica.comderpharmachemica.com The synthesis of various benzimidazole-based hydrazones has been a particularly fruitful area of research, with many of these compounds exhibiting promising antitubercular, anthelmintic, and anticancer properties. derpharmachemica.comsci-hub.seresearchgate.net

Future research directions could pivot towards a more focused investigation of the less-explored isomers, such as this compound. A systematic exploration of its synthesis, chemical properties, and biological activities is warranted. Such studies would likely involve:

Developing efficient synthetic routes to access the 4-hydrazinyl isomer in good yield.

Investigating its reactivity in comparison to the 2-hydrazinyl isomer.

Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Utilizing it as a building block for novel heterocyclic systems and evaluating their therapeutic potential.

The exploration of this compound and its analogues represents a promising frontier in medicinal and materials chemistry, with the potential to yield novel compounds with unique properties and applications.

Structure

3D Structure

Propriétés

IUPAC Name |

1H-benzimidazol-4-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-6-3-1-2-5-7(6)10-4-9-5/h1-4,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKZOCBFGAROPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663404 | |

| Record name | 4-Hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650638-11-2 | |

| Record name | 4-Hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformative Chemical Reactions of 4 Hydrazinyl 1h Benzimidazole

Synthetic Pathways to 4-Hydrazinyl-1H-benzimidazole and Precursors

The synthesis of this compound is not as commonly documented as its 2-hydrazinyl isomer. However, its preparation can be envisaged through logical synthetic routes commencing with the construction of a C4-substituted benzimidazole (B57391) core, followed by the introduction or unmasking of the hydrazinyl group.

Strategic Approaches for Constructing the Benzimidazole Ring System

The formation of the benzimidazole ring is most classically achieved via the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions or high temperatures. nih.gov To achieve substitution at the 4-position of the benzimidazole ring, the synthesis must begin with a correspondingly substituted benzene (B151609) precursor, specifically a 3-substituted-1,2-diaminobenzene.

For instance, the cyclocondensation of 3-nitro-1,2-phenylenediamine with formic acid under reflux conditions is a strategic approach to yield 4-nitro-1H-benzimidazole, a key precursor for the target compound. ptfarm.plnih.gov Similarly, using other ortho-substituted phenylenediamines, such as 3-chloro-1,2-phenylenediamine, allows for the introduction of different functional groups at the C4 position, which can later be converted to the desired hydrazinyl moiety. A variety of catalysts, including inorganic catalysts like sodium hexafluoroaluminate (Na₃AlF₆) or the use of microwave irradiation, have been employed to improve the efficiency and yield of these condensation reactions. nih.govrsc.org

Table 1: Precursors for C4-Substituted Benzimidazole Synthesis

| Starting Precursor | Condensing Reagent | Resulting 4-Substituted Benzimidazole | Reference |

|---|---|---|---|

| 3-Nitro-1,2-phenylenediamine | Formic Acid | 4-Nitro-1H-benzimidazole | nih.govgoogle.com |

| 3-Chloro-1,2-phenylenediamine | Formic Acid | 4-Chloro-1H-benzimidazole | researchgate.net |

Introduction of the Hydrazinyl Group at the C4 Position

Direct synthesis of this compound is not well-documented, but two plausible synthetic routes can be proposed based on established chemical principles for analogous heterocyclic systems.

Route A: Nucleophilic Aromatic Substitution

This pathway involves the displacement of a suitable leaving group, such as a halogen, from the C4 position by hydrazine (B178648). The precursor, 4-chloro-1H-benzimidazole, can be synthesized as described previously. The subsequent reaction with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695) under reflux, would be expected to yield this compound. This method is extensively used for the synthesis of the 2-hydrazinyl isomer from 2-chlorobenzimidazole (B1347102) and has been successfully applied to produce complex fused 4-hydrazino benzimidazole systems from their 4-chloro counterparts. researchgate.netvulcanchem.com

Route B: Reduction of a Nitro Group and Subsequent Transformation

An alternative strategy begins with 4-nitro-1H-benzimidazole. The synthesis involves a three-step process:

Reduction: The nitro group is first reduced to an amino group to form 4-amino-1H-benzimidazole. This reduction can be achieved using various reagents, such as stannous chloride or catalytic hydrogenation. google.com

Diazotization: The resulting 4-amino-1H-benzimidazole is then treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form a diazonium salt.

Reduction to Hydrazine: The final step involves the reduction of the diazonium salt to the corresponding hydrazine.

While this sequence is a standard method for converting aromatic amines to hydrazines, its specific application to 4-amino-1H-benzimidazole requires experimental validation.

Optimization of Reaction Conditions and Yields

For the proposed synthetic routes, reaction conditions can be optimized to maximize yields. In the nucleophilic substitution pathway (Route A), the reaction time and temperature are critical variables. Refluxing for several hours (e.g., 4-6 hours) in ethanol is a common condition. ijpba.info The use of microwave assistance has been shown to dramatically reduce reaction times and improve yields in many benzimidazole syntheses. rsc.org For Route B, controlling the temperature during diazotization (typically 0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt. Yields for benzimidazole synthesis can range from moderate to excellent (75-94%), depending on the specific substrates and the chosen methodology. jyoungpharm.org

Derivatization and Post-Synthetic Modifications of the 4-Hydrazinyl Moiety

The true synthetic utility of this compound lies in the reactivity of its hydrazinyl group, which serves as a versatile handle for constructing more complex molecular architectures.

Formation of Hydrazone Derivatives and Schiff Bases from this compound

The primary amine of the hydrazinyl group readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives, also known as Schiff bases. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. organic-chemistry.org This transformation is highly efficient and provides a straightforward method for introducing a wide variety of substituents onto the benzimidazole core, thereby modulating its steric and electronic properties.

Table 2: Examples of Hydrazone Derivatives from Hydrazino-Benzimidazoles

| Hydrazino-Benzimidazole | Aldehyde/Ketone Reactant | Reaction Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| This compound (hypothetical) | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | (E)-4-(2-Benzylidenehydrazinyl)-1H-benzimidazole | researchgate.net |

| This compound (hypothetical) | Acetone | Ethanol, Reflux | 4-(2-Isopropylidenehydrazinyl)-1H-benzimidazole | researchgate.net |

| This compound (hypothetical) | 4-Chlorobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | (E)-4-(2-(4-Chlorobenzylidene)hydrazinyl)-1H-benzimidazole | researchgate.net |

| This compound (hypothetical) | 2-Thiophenecarboxaldehyde | Ethanol, Reflux | (E)-4-(2-(Thiophen-2-ylmethylene)hydrazinyl)-1H-benzimidazole | mdpi.com |

Cycloaddition and Condensation Reactions for Novel Heterocyclic Architectures

The 4-hydrazinyl group is a powerful synthon for building fused and appended heterocyclic rings, leading to novel molecular frameworks.

Formation of Pyrazoles: A prominent reaction is the Knorr pyrazole (B372694) synthesis and related cyclocondensations with 1,3-dicarbonyl compounds. When this compound is reacted with reagents such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), it undergoes a cyclocondensation reaction to form a new five-membered pyrazole ring attached to the benzimidazole core.

Reaction with acetylacetone (pentane-2,4-dione) under neat conditions or in a refluxing solvent yields a 3,5-dimethylpyrazolyl-substituted benzimidazole. researchgate.netmdpi.com

Reaction with ethyl acetoacetate typically affords an uncyclized intermediate which, upon heating, cyclizes to form a pyrazolone (B3327878) (a pyrazole ring with a carbonyl group) derivative. researchgate.net

Formation of Triazoles: The hydrazinyl moiety is also a key precursor for the synthesis of 1,2,4-triazole (B32235) rings. Several methods can be employed:

Reaction with Orthoesters: Cyclization of the hydrazino derivative with orthoesters, such as triethyl orthoformate, can lead to the formation of a fused triazolo[4,3-a]benzimidazole system. nih.gov

From Thiosemicarbazide (B42300) Intermediates: The hydrazinyl group can first be reacted with an isothiocyanate to form a thiosemicarbazide derivative. This intermediate can then be cyclized under basic conditions (e.g., sodium hydroxide) to yield a triazole-thiol ring. scispace.com

These cyclization reactions significantly expand the chemical space accessible from this compound, providing routes to complex, multi-heterocyclic compounds. rsc.orgmdpi.com

Functionalization Strategies for Targeted Molecular Design

The molecular architecture of this compound offers a versatile platform for structural modification, primarily centered around the highly reactive hydrazinyl (-NHNH2) moiety. This group serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives with tailored properties. Functionalization strategies predominantly involve condensation and cyclocondensation reactions, which lead to the formation of new carbon-nitrogen bonds and the construction of novel heterocyclic rings.

A primary functionalization route is the condensation reaction with aldehydes and ketones. This reaction typically proceeds by reacting the hydrazinyl benzimidazole with various aromatic or heteroaromatic aldehydes, often in a solvent like ethanol, sometimes with a catalytic amount of acid, to yield the corresponding hydrazones (Schiff bases). smolecule.commdpi.com These hydrazones are characterized by the formation of an azomethine (-N=CH-) bond and are themselves valuable compounds or intermediates for further cyclization reactions. mdpi.comderpharmachemica.com For instance, (E)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)-1H-benzimidazole is synthesized by reacting 2-hydrazino-1H-benzimidazole with thiophene-2-carbaldehyde. mdpi.com

More complex molecular designs are achieved through cyclocondensation reactions, where the hydrazinyl group reacts with bifunctional reagents to build new, fused heterocyclic systems. These reactions are fundamental in creating polyheterocyclic structures, which are of significant interest in medicinal chemistry. nih.govscribd.com Common strategies include:

Pyrazole and Pyrazolone Formation: Reaction with β-dicarbonyl compounds is a classic method for constructing five-membered pyrazole rings. For example, condensation with acetylacetone under neat conditions can yield a 3,5-dimethylpyrazolyl substituent. researchgate.net Similarly, reaction with ethyl acetoacetate in refluxing ethanol can afford an intermediate that, upon heating, cyclizes to form a pyrazolone derivative. researchgate.net

Triazole Ring Annulation: Fused triazolo-benzimidazole systems can be synthesized from the hydrazinyl intermediate. The reaction with triethyl orthoformate can lead to an ethoxymethylidenehydrazino derivative, which upon heating, cyclizes to form a triazolo[2,3-c] fused system. researchgate.netnih.gov The use of formic acid can also facilitate this type of cyclization. nih.gov

Triazine and Pyrimidine Ring Formation: The hydrazinyl group can also be a building block for six-membered rings. Reactions with reagents like bis(methylthio)methylene]malononitrile can lead to pyrazole intermediates which are then further cyclized into pyrazolo[3,4-d]pyrimidines. nih.gov Treatment of these intermediates with hydrazine hydrate can regenerate a hydrazino group on the new ring, allowing for subsequent heterocyclization. nih.gov

These functionalization reactions highlight the utility of this compound as a synthon for developing complex heterocyclic molecules. The specific choice of reagent allows for precise control over the resulting molecular framework.

Table 1: Selected Functionalization Reactions of Hydrazinyl-Benzimidazoles This table presents examples of reactions involving the hydrazinyl group on a benzimidazole core.

| Reactant | Reagent | Conditions | Product Type | Citation |

|---|---|---|---|---|

| 2-Hydrazino-1H-benzimidazole | Heteroaromatic Aldehydes | Ethanol, Reflux | Hydrazone | mdpi.com |

| 4-Hydrazino-pyrimidino-thiazolo-benzimidazole | Acetylacetone | Neat, Heat | Pyrazole Derivative | researchgate.net |

| 4-Hydrazino-pyrimidino-thiazolo-benzimidazole | Ethyl Acetoacetate | Ethanol, Reflux then Heat | Pyrazolone Derivative | researchgate.net |

| 4-Hydrazino-pyrimidino-thiazolo-benzimidazole | Triethyl Orthoformate | Neat, Heat | Fused Triazole (Triazolo[2,3-c] isomer) | researchgate.netnih.gov |

| 3-Hydrazino-1,2,4-triazino[4,3-a]benzimidazole | Aldehydes/Ketones | Reflux | Hydrazone | tandfonline.com |

| 5-Amino-1-(...)-3-methylthio-1H-pyrazole-4-carbonitrile | Hydrazine Hydrate | - | Hydrazino-pyrazolo[3,4-d]pyrimidine | nih.gov |

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound and its derivatives has benefited from modern synthetic methodologies aimed at improving efficiency, reducing environmental impact, and accessing novel chemical structures. These advanced techniques often provide significant advantages over classical methods in terms of reaction times, yields, and operational simplicity.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of benzimidazole-based heterocycles. nih.govacs.orgnih.gov This non-classical heating method can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products compared to conventional heating. nih.govnih.gov For instance, the cyclization of thiourea (B124793) derivatives to form N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide can be achieved in just two minutes under microwave irradiation in DMF. nih.gov Similarly, the reaction of functionalized benzimidazoles with hydrazine hydrate to afford triazole derivatives is also efficiently conducted using microwave assistance. acs.org This technique is particularly valuable for multi-step syntheses and the creation of compound libraries for screening purposes. nih.gov

Multi-Component Reactions (MCRs): One-pot, multi-component reactions represent a highly efficient and atom-economical approach to synthesizing complex molecules. tandfonline.com This strategy involves combining three or more reactants in a single vessel to form a final product that incorporates portions of all the starting materials. A one-pot, four-component procedure has been developed for the synthesis of thioalkylated benzimidazole-linked mercaptoimidazole hybrids. tandfonline.com This approach avoids the lengthy separation and purification of intermediates, saving time, solvents, and resources. The advantages include mild reaction temperatures, shorter reaction times, and good to excellent yields without the need for column chromatography. tandfonline.com

Innovations in Catalysis and Reaction Media: Recent advancements also include the development of novel catalytic systems and the use of unconventional reaction media to enhance synthetic efficiency and sustainability. While many syntheses of hydrazinyl benzimidazoles involve established solvents like ethanol or methanol, research into greener alternatives is ongoing. tandfonline.comderpharmachemica.com Furthermore, catalyst-free and transition-metal-free procedures are being developed to create complex benzimidazole derivatives, which simplifies product purification and reduces toxic waste. tandfonline.com For example, the synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, an intermediate for further reactions, can be achieved in high yield using K2CO3 in DMSO, which is a more economical and less time-consuming process compared to older methods involving copper catalysts and high temperatures. mdpi.com

Table 2: Comparison of Conventional and Advanced Synthetic Methods for Benzimidazole Derivatives

| Reaction Type | Conventional Method | Advanced Method | Advantage of Advanced Method | Citation |

|---|---|---|---|---|

| Cyclization to form Benzimidazole Core | Refluxing in solvent for several hours. | Microwave irradiation for minutes. | Drastically reduced reaction time, often higher yield. | nih.govnih.gov |

| Synthesis of Fused Triazoles | Refluxing with hydrazine hydrate for hours. | Microwave-assisted reaction. | Shorter reaction time, high yield. | acs.org |

| Synthesis of Complex Hybrids | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reaction. | Improved efficiency, atom economy, reduced waste. | tandfonline.com |

| S-alkylation of Benzimidazole-2-thione | Heating at 140 °C for 18h with CuI catalyst. | Refluxing in DMSO with K₂CO₃. | Catalyst-free, lower temperature, shorter time, higher yield. | mdpi.com |

Advanced Computational and Theoretical Investigations of 4 Hydrazinyl 1h Benzimidazole Systems

Density Functional Theory (DFT) Studies on 4-Hydrazinyl-1H-benzimidazole and Derivatives

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to benzimidazole (B57391) derivatives to elucidate their fundamental chemical properties.

The electronic properties of benzimidazole derivatives are crucial for their reactivity and biological activity. DFT calculations are employed to determine key parameters that govern these characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental in predicting chemical reactivity. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.com

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). dergipark.org.trbiointerfaceresearch.com For instance, studies on various 1,2-disubstituted benzimidazole derivatives have shown how different substituents modulate these electronic properties. researchgate.net The presence of electron-withdrawing or donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the entire molecule. dergipark.org.tr

Natural Population Analysis (NPA) is used to analyze the charge distribution within a molecule. In benzimidazole systems, the charge accumulated on the benzimidazole ring is influenced by the nature of its substituents. semanticscholar.org This distribution is critical for understanding intermolecular interactions, particularly how the molecule will interact with biological receptors. semanticscholar.org

Table 1: Global Reactivity Descriptors for Selected Benzimidazole Derivatives Note: Data presented is for representative benzimidazole derivatives to illustrate the application of DFT analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

|---|---|---|---|---|---|---|

| BZIM-4 | -6.04 | -1.58 | 4.46 | 2.23 | 3.81 | 3.26 |

| BZIM-7 | -6.58 | -2.41 | 4.17 | 2.08 | 4.49 | 4.85 |

| BZIM-8 | -6.21 | -1.41 | 4.80 | 2.40 | 3.81 | 3.02 |

This table is generated based on data from studies on various benzimidazole derivatives to exemplify the types of values obtained from DFT calculations. researchgate.net

DFT methods are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. nih.gov For flexible molecules like hydrazinyl-benzimidazole derivatives, which can exist in multiple shapes or conformations, conformational analysis is performed to identify the most energetically favorable conformer. sciencepublishinggroup.com Studies on benzimidazole hydrazide-hydrazone compounds reveal that they can exist in several conformational forms, such as E/Z synperiplanar and E/Z antiperiplanar. sciencepublishinggroup.com Computational scans of potential energy surfaces can identify these stable conformers. researchgate.net The resulting optimized geometry is essential for understanding the molecule's physical properties and for subsequent molecular docking studies. nih.gov

Benzimidazole systems, including this compound, can exist in different tautomeric forms due to proton migration. For example, the proton on the imidazole (B134444) nitrogen can move between the two nitrogen atoms. beilstein-journals.orgnih.gov Furthermore, derivatives such as hydrazones can exhibit amino-imino tautomerism. nih.gov DFT calculations are crucial for determining the relative energetic stability of these tautomers. By calculating the Gibbs free energy for each form, researchers can predict which tautomer is likely to predominate under given conditions. sciencepublishinggroup.com For instance, in studies of 1H-benzimidazole-2-yl hydrazones, the imino form was found to be more stable in compounds with an ortho-hydroxyl group on the phenyl ring, while the amino form was favored otherwise. nih.gov

The surrounding environment, particularly the solvent, can significantly influence the properties of a molecule. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of different solvents (e.g., water, benzene (B151609), DMSO) on the electronic and structural parameters of benzimidazole derivatives. nih.govsciencepublishinggroup.com These calculations have shown that both the stability of different conformers and the electronic properties can change depending on the polarity of the solvent. sciencepublishinggroup.com For example, the relative stability of tautomeric forms can be altered in a polar solvent compared to the gas phase due to differential solvation of the tautomers. nih.gov

Molecular Modeling and Docking Studies of this compound Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. eprajournals.com This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Molecular docking studies have been extensively performed on benzimidazole derivatives to predict their binding modes with various biological targets. These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. ukm.my

For example, derivatives of 1H-benzimidazole-2-yl hydrazone have been docked into the colchicine (B1669291) binding site of tubulin, a protein crucial for cell division and a target for anticancer drugs. nih.govuctm.edu These studies revealed that the binding is primarily driven by Van der Waals forces, with the benzimidazole core and its substituents fitting into specific pockets of the binding site. nih.gov Similarly, other benzimidazole derivatives have been studied as inhibitors of enzymes like carbonic anhydrase (CA) I and II. Docking simulations showed that these compounds bind to the active site of the enzyme, interacting with key amino acid residues and the essential zinc ion. nih.govnih.gov

Docking studies on benzimidazole derivatives with targets like epidermal growth factor receptor (EGFR), a protein implicated in cancer, have shown that hydrogen bonding and hydrophobic interactions with the phenyl group of the benzimidazole ring are critical for binding affinity. researchgate.netukm.my The binding energy, calculated from these simulations, provides an estimate of the ligand's affinity for the target, helping to rank potential drug candidates. researchgate.net

Table 2: Examples of Biological Targets for Benzimidazole Derivatives Studied via Molecular Docking

| Biological Target | PDB ID | Therapeutic Area | Key Findings from Docking Studies |

|---|---|---|---|

| Tubulin | 1Z2B | Anticancer | Binding at the colchicine site, driven by Van der Waals interactions. nih.govuctm.edu |

| Carbonic Anhydrase I & II | - | Enzyme Inhibition | Interaction with active site residues and zinc ion. nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | - | Anticancer | Hydrogen bonding and hydrophobic interactions within the binding pocket. researchgate.netukm.my |

| Bovine Serum Albumin (BSA) | - | Protein Binding | Investigation of binding constants and thermodynamic parameters. nih.gov |

This table summarizes information from various molecular docking studies on benzimidazole derivatives to illustrate the scope of the research.

Estimation of Binding Affinities and Energetics

In the computational assessment of this compound and its analogues, estimating binding affinities and the energetics of their interactions with biological targets is a critical step. This process, typically following molecular docking, quantifies the strength of the ligand-receptor interaction, which is crucial for predicting the potential efficacy of a compound. Molecular docking simulations provide scoring functions that estimate the binding energy, predicting how well a ligand might bind to a protein's active site.

For instance, studies on various benzimidazole derivatives have utilized molecular docking to calculate binding energies against specific protein targets. Docking simulations of designed keto-benzimidazoles against the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -7.8 to -8.4 kcal/mol, indicating stable complexes. ukm.my In another study involving benzimidazole derivatives and the protein target Topoisomerase II, docking scores ranged from -6.6 to -8.4 kcal/mol. researchgate.net Similarly, research on different benzimidazole derivatives targeting the inactive ubiquitin thioesterase FAM105A reported binding energies from -5.17 to -7.34 kcal/mol. researchgate.net

These binding energy values are derived from calculations of intermolecular interactions, including:

Hydrogen Bonding: Key interactions that provide specificity and stability.

Hydrophobic Interactions: Crucial for the association of nonpolar moieties.

π-π Stacking: Interactions between aromatic rings, such as the benzimidazole core and aromatic amino acid residues in the target protein. eprajournals.com

By elucidating these key interactions, researchers can gain insights into the structural requirements for potent binding. eprajournals.com This energetic information is fundamental for the rational design and optimization of ligands based on the this compound scaffold.

| Benzimidazole Derivative Class | Protein Target | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Keto-benzimidazoles | EGFR (wild-type and T790M mutant) | -7.8 to -8.4 | ukm.my |

| Benzimidazole-Isatin Hybrids | Topoisomerase II | -6.6 to -8.4 | researchgate.net |

| Synthesized Benzimidazoles | Inactive ubiquitin thioesterase FAM105A | -5.17 to -7.34 | researchgate.net |

Rational Design of Ligands based on Docking Insights

Molecular docking insights are pivotal for the rational, structure-based design of novel ligands. By visualizing the binding mode and energetic contributions of a scaffold like this compound within a target's active site, medicinal chemists can make informed decisions to enhance potency and selectivity. This process involves modifying the lead compound to optimize interactions with key amino acid residues.

The core principles of rational design based on docking insights include:

Scaffold Hopping and Modification: The benzimidazole core serves as a versatile scaffold. eprajournals.com Docking studies can reveal how modifications to this core or its substituents can improve binding. For example, understanding the binding pockets of a target like the Pin1 enzyme allows for the design of benzimidazole derivatives that occupy the prolyl pocket, a hydrophobic shelf, and a phosphate-binding pocket to inhibit its activity effectively. mdpi.com

Exploiting Key Interactions: Docking can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts. ukm.my For instance, the design of new benzimidazole derivatives as EGFR inhibitors was guided by identifying key hydrogen bonds at the central part of the structure and hydrophobic interactions at the phenyl group of the benzimidazole ring. ukm.my

Structure-Based Drug Discovery (SBDD): This strategy relies heavily on the three-dimensional structure of the target protein. In the development of PI3Kα inhibitors, SBDD strategies were used to design novel 1,3,5-triazine (B166579) derivatives containing a benzoyl hydrazine (B178648) moiety, starting from a known inhibitor scaffold. nih.gov

Targeting Specific Pockets: The ATP active pocket of EGFR tyrosine kinase, for example, has distinct regions (adenine binding pocket, hydrophobic zones, phosphate (B84403) binding area). nih.gov Ligands can be rationally designed to fit into these pockets to enhance specificity and affinity. The benzimidazole unit, being isosteric with purine (B94841), is an excellent candidate for mimicking ATP binding. ukm.my

This iterative cycle of design, synthesis, and biological evaluation, continually informed by computational docking, accelerates the discovery of potent and selective therapeutic agents derived from the this compound framework. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For analogues of this compound, QSAR is a powerful tool for understanding the structural requirements for activity, predicting the potency of new compounds, and guiding lead optimization. pnrjournal.com

Development of Predictive Models for Biological Activity

The development of a robust QSAR model is a primary objective in the computational study of benzimidazole derivatives. These models are created by correlating variations in the structural features of the molecules (independent variables) with their measured biological activity (dependent variable), such as the half-maximal inhibitory concentration (IC50). vjs.ac.vn

Several statistical methods are employed to build these predictive models:

Multiple Linear Regression (MLR): This method is used to create a linear equation that relates the biological activity to a combination of molecular descriptors. biointerfaceresearch.comnih.gov For example, an MLR-based QSAR model for benzimidazole derivatives as anticancer agents yielded a high squared correlation coefficient (R²) of 0.904, indicating a strong correlation between the descriptors and the anticancer activity. vjs.ac.vn

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA): This is a 3D-QSAR method that uses steric and electrostatic fields to build predictive models. A kNN-MFA model developed for benzimidazole derivatives as Hepatitis C virus (HCV) inhibitors showed excellent predictive ability with a cross-validated q² value of 0.900. nih.gov

The statistical quality and predictive power of a QSAR model are assessed using various validation parameters. A high R² value (e.g., > 0.6) suggests a good fit of the model to the data, while a high cross-validated q² value (e.g., > 0.5) indicates the model's robustness and predictive ability for new compounds. pnrjournal.com

| Biological Activity | QSAR Method | R² (Correlation Coefficient) | q² (Cross-validated R²) | F-test Value | Reference |

|---|---|---|---|---|---|

| Antifungal | 2D-QSAR (MLR) | 0.8361 | 0.7457 | 35.71 | pnrjournal.compnrjournal.com |

| Anticancer (PARP inhibitors) | GA-MLR | 0.935 | 0.894 | 53.481 | nih.gov |

| Anti-enterovirus | 3D-QSAR (MLR) | - | - | - | biointerfaceresearch.com |

| Antibacterial (vs. P. aeruginosa) | MLR | 0.9992 | - | - | nih.gov |

| HCV Inhibition | 3D-QSAR (kNN-MFA) | - | 0.900 | - | nih.gov |

Identification of Molecular Descriptors Correlating with Activity

A crucial aspect of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors are numerical values that quantify different aspects of a molecule's structure, including its physicochemical, steric, electronic, and topological properties. biointerfaceresearch.comnih.gov By identifying these key descriptors, researchers can understand which molecular features to modify to enhance activity.

For various series of benzimidazole analogues, QSAR studies have identified several important descriptors:

Topological Descriptors: These describe the connectivity and shape of the molecule. Examples include the Galvez topological charge index (GGI4) and the chi6chain descriptor, which have been shown to correlate with antibacterial and antitubercular activities, respectively. ijpsr.comijpsr.com

Physicochemical Descriptors: These relate to properties like polarity and lipophilicity. The Topological Polar Surface Area (TPSA) and the implicit LOGP (iLOGP) have been positively correlated with the antibacterial activity of benzimidazole analogues. ijpsr.com

Electronic Descriptors: These quantify the electronic properties of the molecule. Descriptors such as SsOHcount (related to hydroxyl groups) have shown a direct proportionality to antitubercular activity. ijpsr.com

Steric Descriptors: In 3D-QSAR models, steric fields often play a dominant role, indicating that the size and shape of substituents are critical for activity. For HCV inhibitors, the model pointed to regions around the benzimidazole ring where bulky or less bulky groups could be substituted to enhance activity. nih.gov

| Descriptor Type | Descriptor Name | Correlated Biological Activity | Reference |

|---|---|---|---|

| Physicochemical | Topological Polar Surface Area (TPSA) | Antibacterial | ijpsr.com |

| Topological | Galvez topological charge indices (GGI4) | Antibacterial | ijpsr.com |

| Electronic | SsOHcount | Antitubercular | ijpsr.com |

| Topological | chi6chain | Antitubercular | ijpsr.com |

| Physicochemical | Retention index (chi1) | CRF-1 Antagonism | sid.ir |

Virtual Screening and Lead Optimization Guided by QSAR

Validated QSAR models serve as powerful tools for virtual screening and lead optimization. pnrjournal.com Virtual screening involves using the QSAR model to rapidly predict the biological activity of a large library of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov This significantly reduces the time and cost associated with discovering new hit compounds.

The process typically involves:

Model Development: A statistically robust and validated QSAR model is built using a known set of active and inactive compounds.

Database Screening: The model is then applied to screen large chemical databases (e.g., in-house or commercial libraries) to identify molecules predicted to be highly active.

Hit Identification: Compounds that are predicted to be potent are selected as "hits" for further investigation. For example, a QSAR-based virtual screening workflow to find new compounds targeting the 5-HT₁ₐ receptor led to the identification of nine active compounds from a screen of four commercial databases. nih.gov

Lead Optimization: For an existing lead compound, such as a this compound derivative, the QSAR model can guide its optimization. By understanding the key molecular descriptors, chemists can design modifications to the lead structure that are predicted to increase its activity and improve its pharmacokinetic properties. pnrjournal.com

This QSAR-guided approach provides a theoretical foundation for rational drug design, enabling the efficient optimization of lead compounds and the discovery of novel chemical scaffolds with desired biological activities. pnrjournal.comnih.gov

Structure Activity Relationship Sar Elucidation for 4 Hydrazinyl 1h Benzimidazole Analogues

Systematic Analysis of Substituent Effects on the Benzimidazole (B57391) Ring System

The biological profile of benzimidazole analogues can be significantly altered by introducing different substituents onto the fused benzene (B151609) ring. The nature, position, and electronic properties of these substituents play a pivotal role in modulating the molecule's interaction with its biological target.

Research has consistently shown that the addition of various functional groups to the benzimidazole nucleus leads to a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. indexcopernicus.comekb.eg For instance, fluorinated benzimidazoles have demonstrated potent antimicrobial activity. Specifically, a compound bearing a trifluoromethyl substituent was found to have high antifungal activity against Candida albicans. nih.gov In the context of anticancer activity, benzimidazole-4,7-diones substituted at the 2-position have shown significant effects. indexcopernicus.com

Halogen substituents are particularly important in modulating activity. In a series of benzimidazole-4,7-dione derivatives developed as P2X3 receptor antagonists, halide substitutions were critical. A 3,4-difluoro substituted derivative showed optimized antagonistic activity with an IC50 value of 375 nM, which was an improvement over mono-halogenated or non-halogenated analogues. mdpi.com This suggests that electron-withdrawing groups can enhance potency. Similarly, the introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring not only influenced activity but also improved metabolic stability. mdpi.com

In another study on dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), modifications on the benzimidazole ring were explored. It was found that N-unsubstituted benzimidazoles were potent FLAP inhibitors, with activity in the sub-micromolar range. nih.gov Conversely, adding an N-Boc protecting group significantly increased sEH inhibitory potency, indicating that substitution at the N1 position can create selectivity between different targets. nih.gov

The table below summarizes the observed effects of various substituents on the benzimidazole ring across different studies.

| Position of Substitution | Substituent | Resulting Biological Activity | Reference |

| C2 | Trifluoromethyl | High antifungal activity | nih.gov |

| C2 | Various groups on benzimidazole-4,7-dione | Significant anticancer activity | indexcopernicus.com |

| C5/C6 | Halogens (e.g., 3,4-difluoro) | Optimized P2X3R antagonistic activity | mdpi.com |

| N1 | Boc (tert-butyloxycarbonyl) | Increased sEH inhibition, decreased FLAP inhibition | nih.gov |

| C5/C6 | Nitro or Chloro | Influential for antitumor activity in furan-benzimidazole hybrids | nih.gov |

Influence of Chemical Modifications on the Hydrazinyl Side Chain

The hydrazinyl (-NHNH2) group at the C4 position is a reactive and versatile functional group that serves as a key handle for chemical modification. It is a potent hydrogen bonding moiety and a nucleophile, allowing for the synthesis of a wide array of derivatives, most notably hydrazones.

Hydrazones are formed by the condensation reaction of the hydrazinyl group with various aldehydes and ketones. This modification introduces a new substituent (R-ylidene) and an azometine (-N=CH-) group, which can significantly impact the molecule's steric and electronic properties, as well as its ability to form hydrogen bonds. The resulting N'-(arylidene)-hydrazide derivatives often exhibit enhanced biological activities.

Several studies have demonstrated the pharmacological importance of converting a hydrazide or hydrazinyl group into a hydrazone. For example, a series of 1H-benzimidazol-2-yl hydrazones were synthesized and found to be effective tubulin polymerization inhibitors, a key mechanism for anticancer agents. nih.gov The nature of the substituent on the phenyl ring of the hydrazone moiety was critical; hydroxy derivatives, in particular, enhanced the inhibitory effect. nih.gov

In another study, new benzimidazole derivatives featuring a hydrazone side chain were designed as monoamine oxidase (MAO) inhibitors. nih.gov These compounds showed selective and potent inhibition against human MAO-B, with the most active compounds having IC50 values in the nanomolar range (e.g., 0.075 µM). nih.gov Docking studies revealed strong interactions between the hydrazone-containing ligand and the active site of the hMAO-B enzyme. nih.gov The synthesis of Schiff bases (a class of compounds that includes hydrazones) from benzimidazole acetohydrazide precursors has also been reported to yield derivatives with potent anti-proliferative properties against cancer cell lines. researchgate.net

The table below illustrates how different modifications to a hydrazinyl/hydrazide side chain to form hydrazones can influence biological activity.

| Hydrazone Substituent (Ar-group in -N=CH-Ar) | Target/Activity | Observed Effect | Reference |

| Phenyl with Hydroxy groups | Tubulin Polymerization | Enhanced inhibitory effect | nih.gov |

| Substituted Phenyl | MAO-B Inhibition | Potent and selective inhibition (IC50 = 0.075 µM for one derivative) | nih.gov |

| Various Aromatic Aldehydes | Anticancer (MCF-7 cell line) | Potent anti-proliferative candidate (IC50 = 0.0013 mM) | researchgate.net |

| p-methoxybenzaldehyde / o-chlorobenzaldehyde | Antimicrobial | Synthesis of Schiff's bases with potential antimicrobial activity | mdpi.com |

Correlations between Molecular Topology, Electronic Properties, and Biological Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com These studies analyze various molecular descriptors related to topology, electronic distribution, and hydrophobicity to predict the activity of new analogues and to understand the underlying mechanisms of action.

For benzimidazole derivatives, QSAR analyses have successfully identified key molecular properties that govern their bioactivity. A study on benzimidazoles as antifungal agents against Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the primary descriptors governing inhibitory activity. nih.gov This indicates that both the compound's ability to cross cell membranes (lipophilicity) and its electronic and steric properties are crucial for its function.

In the context of anticancer activity, a 2D-QSAR model developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation (R² = 0.904), allowing for the accurate prediction of IC50 values. researchgate.netvjs.ac.vn This highlights the power of QSAR in screening and prioritizing compounds for synthesis. Another 3D-QSAR study on benzimidazole derivatives as Farnesoid X receptor (FXR) agonists identified a pharmacophore model with three hydrophobic features and two aromatic rings as essential for activity. nih.govresearchgate.net The resulting QSAR model had a high statistical correlation (R² = 0.8974), and contour maps generated from the model provided a visual guide for designing new, more potent agonists by indicating favorable and unfavorable regions for substitution. nih.govresearchgate.net

Semiempirical calculations on chloroaryloxyalkyl imidazole (B134444) and benzimidazole derivatives showed that negative electrostatic potentials around specific oxygen and nitrogen atoms had a direct effect on antibacterial activity, underscoring the importance of electronic properties. nih.gov The QSAR equation developed in that study linked antibacterial activity to the energy of the Highest Occupied Molecular Orbital (HOMO), hydration energy, and the number of primary carbon atoms. nih.gov

The following table summarizes key molecular descriptors and their correlated biological activities for benzimidazole analogues.

| Molecular Descriptor | Type | Correlated Biological Activity | Reference |

| logP (Lipophilicity) | Physicochemical | Antifungal | nih.gov |

| Dipole Moment (DM) | Electronic | Antifungal | nih.gov |

| Surface Area Grid (SAG) | Steric/Topological | Antifungal | nih.gov |

| HOMO Energy | Electronic | Antibacterial | nih.gov |

| Hydration Energy | Physicochemical | Antibacterial | nih.gov |

| Hydrophobic Features | 3D Property | FXR Agonism | nih.govresearchgate.net |

| Aromatic Ring Features | 3D Property | FXR Agonism | nih.govresearchgate.net |

Identification of Key Pharmacophoric Features for Desired Bioactivities

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery used to identify these essential features from a set of active compounds, even without knowledge of the target's structure.

For the benzimidazole scaffold, various pharmacophore models have been developed to explain its diverse biological activities. The benzimidazole ring itself is often a key pharmacophoric feature, acting as a rigid scaffold that correctly orients other functional groups for target interaction. nih.govresearchgate.net It can participate in hydrogen bonding through its N-H group and engage in hydrophobic or π-π stacking interactions.

A pharmacophore modeling study on benzimidazole-based agonists for the Farnesoid X receptor (FXR) identified a five-point hypothesis, HHHRR, as the best model. nih.govresearchgate.net This model consists of three hydrophobic features (H) and two aromatic rings (R), defining the crucial spatial arrangement of these groups for effective receptor binding. nih.gov The ability of new molecules to map onto this pharmacophore model is predictive of their potential activity as FXR agonists.

Molecular docking studies, which predict the binding orientation of a molecule to its target, often complement pharmacophore models. Docking of potent benzimidazole-hydrazone derivatives into the active site of MAO-B revealed strong interactions, confirming the importance of the scaffold and side chain in binding. nih.gov Similarly, docking of dual sEH/FLAP inhibitors showed that the most active molecules formed hydrogen bonds with key residues in the catalytic triad (B1167595) of the enzyme, highlighting the specific interactions that define the pharmacophore for inhibition. nih.gov

Key pharmacophoric features commonly identified for bioactive benzimidazole analogues include:

A hydrogen bond donor: The N-H group of the imidazole ring.

Hydrogen bond acceptors: The second nitrogen atom of the imidazole ring and other heteroatoms in substituents.

Aromatic rings: The benzene part of the benzimidazole core, which can engage in π-π stacking.

Hydrophobic regions: Alkyl or aryl substituents that can interact with hydrophobic pockets in the target protein.

Metal-binding site: The imidazole nitrogens can coordinate with metal ions in metalloenzymes. researchgate.net

In Vitro Biological Activity Spectrum and Mechanistic Investigations of 4 Hydrazinyl 1h Benzimidazole Derivatives

Enzyme Inhibition Profiles and Kinetics

Derivatives of 4-hydrazinyl-1H-benzimidazole have been extensively studied as inhibitors of various enzymes implicated in a range of diseases, from glaucoma and epilepsy to cancer and neurodegenerative disorders. The following subsections detail their inhibitory activities against specific enzyme targets.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II)

Benzimidazole-based compounds, including those with hydrazone linkages, have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. nih.gov New series of benzimidazole-hydrazone derivatives have been designed and synthesized to explore their effects on CA IX. nih.gov In one study, compounds 3d and 3j demonstrated significant inhibitory activity against CA IX. nih.gov

Furthermore, a series of benzenesulfonamides incorporating various heterocyclic moieties were investigated as inhibitors of four human (h) CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. These compounds exhibited low nanomolar activity against hCA II and significant inhibition of CA IX, with KIs in the range of 4.5-47.0 nM. researchgate.net The inhibition of these isoforms is crucial, as CA IX and XII are involved in tumor pH regulation and are considered validated antitumor targets. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Benzimidazole (B57391) Derivatives

| Compound | Target Isozyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Benzenesulfonamide (B165840) Derivatives | hCA II | 0.56 - 17.1 nM |

| Benzenesulfonamide Derivatives | hCA IX | 4.5 - 47.0 nM |

| Benzenesulfonamide Derivatives | hCA XII | 0.85 - 376 nM |

| Benzenesulfonamide Derivatives | hCA I | 86.4 nM - 32.8 µM |

Data sourced from multiple benzenesulfonamide derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of benzohydrazides and related hydrazones have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic hypothesis of Alzheimer's disease. mdpi.commdpi.comfabad.org.tr A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BChE, with IC₅₀ values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. mdpi.com

Similarly, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited dual inhibition of both cholinesterase enzymes, with IC₅₀ values of 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE. mdpi.comnih.gov Furthermore, a study on benzimidazole-based thiazole (B1198619) derivatives reported IC₅₀ values in the ranges of 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 14.20 ± 0.10 µM for BChE. nih.gov

Table 2: Inhibition of Cholinesterases by Benzimidazole Derivatives

| Compound Series | Target Enzyme | IC₅₀ Range |

|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 µM |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0 - 277.5 µM |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | 46.8 - 137.7 µM |

| 4-(Trifluoromethyl)benzohydrazide Hydrazones | BChE | 19.1 - 881.1 µM |

| Benzimidazole-based Thiazoles | AChE | 0.10 - 11.10 µM |

| Benzimidazole-based Thiazoles | BChE | 0.20 - 14.20 µM |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and benzimidazole derivatives have been explored for their inhibitory potential. nih.govnih.govacs.org A study on novel 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed their EGFR kinase inhibitory activity. nih.gov Although the inhibitory efficiencies of most compounds were limited, this study highlights the potential of the benzimidazole-acetohydrazide scaffold. nih.gov

More potent inhibition was observed with a series of new benzimidazole, 1,2,4-triazole (B32235), and 1,3,5-triazine (B166579) derivatives. The most active compounds were further evaluated for their in vitro kinase inhibitory efficiencies against the wild-type EGFR (EGFRʷᵗ) and the mutant form EGFRᵗ⁷⁹⁰ᵐ. nih.gov These compounds showed more potent suppression against the mutated form, with IC₅₀ values that suggest they could overcome resistance to existing EGFR-TKIs. nih.govacs.org For instance, the most promising compounds exhibited IC₅₀ values in the micromolar range against both wild-type and mutant EGFR. nih.gov

Table 3: Inhibition of EGFR Tyrosine Kinase by Benzimidazole Derivatives

| Compound Series | Target | IC₅₀ Values |

|---|---|---|

| Benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives | EGFRʷᵗ | Micromolar range |

| Benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives | EGFRᵗ⁷⁹⁰ᵐ | Micromolar range |

Specific IC₅₀ values are detailed in the source literature.

Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Several 1H-benzimidazole derivatives have been identified as inhibitors of mammalian type I DNA topoisomerase. nih.gov In one study, three 1H-benzimidazole derivatives were synthesized and evaluated, with 5-methyl-4-(1H-benzimidazole-2-yl)phenol demonstrating relatively potent topoisomerase I inhibition. nih.gov

Furthermore, a new analogue of Hoechst 33342, a benzimidazole derivative, was found to be a selective and differential inhibitor of human and Escherichia coli DNA topoisomerase I. nih.gov This compound, along with Hoechst 33342, showed inhibitory activity against clinically relevant mutant human topoisomerases I that are resistant to camptothecins. nih.gov Another study focused on substituted 2,5′-bi-1H-benzimidazole derivatives and their topoisomerase I inhibitory activity. tmu.edu.tw

Other Relevant Enzyme Targets and Their Modulations

The therapeutic potential of benzimidazole derivatives extends to other enzyme systems. For instance, novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), with some compounds exhibiting IC₅₀ values in the single or double-digit nanomolar range. nih.gov Certain potent PARP-1 inhibitors from this series also displayed similar inhibitory activities against PARP-2. nih.gov

Antimicrobial Efficacy and Underlying Mechanisms

Benzimidazole derivatives are well-recognized for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. nih.govrjptonline.orgmdpi.com The structural similarity of the benzimidazole nucleus to purine (B94841) nucleoside bases allows these compounds to interact with microbial biopolymers. nih.gov

The antimicrobial mechanism of some benzimidazole compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of fungal and protozoan cell membranes. nih.gov Various studies have reported the synthesis of novel benzimidazole derivatives and their evaluation against a range of bacterial and fungal strains. For example, benzimidazole-triazole hybrids have shown pronounced antibacterial activity against Staphylococcus aureus and E. coli, with MIC values ranging from 3.125–12.5 μmol/mL. mdpi.com Another study on newly synthesized benzimidazole derivatives reported significant activity against Bacillus cereus. mdpi.com The presence of specific substituents on the benzimidazole ring has been shown to significantly influence the antimicrobial activity. rjptonline.org

Table 4: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Series | Microorganism | Activity (MIC) |

|---|---|---|

| Benzimidazole-triazole hybrids | Staphylococcus aureus | 12.5 µmol/mL |

| Benzimidazole-triazole hybrids | E. coli | 3.125 µmol/mL |

| N-substituted 2-(4-styrylphenyl)-1H-benzimidazoles | Salmonella typhimurium | 0.1 µg/mL |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Hydrazone derivatives of benzimidazole have demonstrated notable efficacy against a range of pathogenic bacteria. Studies have shown that these compounds possess good to moderate activity against both Gram-positive bacteria, such as Bacillus subtilis and Bacillus cereus, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli nih.gov.

In one study, novel hydrazide-hydrazones derived from benzimidazole were synthesized and evaluated for their antibacterial potential. Among the tested molecules, one compound displayed significantly better antibacterial activity against Staphylococcus aureus, B. subtilis, and E. coli, with a Minimum Inhibitory Concentration (MIC) of 0.032 µM, compared to the reference drug cefadroxil (B1668780) (MIC = 0.345 µM) mdpi.com. Other synthesized benzimidazole hydrazones also showed promising activity against various bacterial strains, with some compounds exhibiting greater potency against B. subtilis than the standard drug cefotaxime (B1668864) nih.gov.

Further research into a series of {4-(1H-benzimidazol-2-yl) phenyl hydrazinylidene} derivatives confirmed their activity against two Gram-positive strains (Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6633) and two Gram-negative strains (Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027) ijprajournal.com. The structure-activity relationship studies from this research indicated that compounds featuring halogens, such as chlorine, and extended conjugation systems demonstrated enhanced antibacterial activities ijprajournal.com.

Table 1: Antibacterial Activity of Selected Benzimidazole-Hydrazone Derivatives

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference Drug | Reference MIC | Source |

|---|---|---|---|---|---|

| Benzimidazole Hydrazide-Hydrazone | S. aureus, B. subtilis, E. coli | 0.032 µM | Cefadroxil | 0.345 µM | mdpi.com |

| Benzimidazole Hydrazide-Hydrazone | B. subtilis | Higher activity than control | Cefotaxime | N/A | nih.gov |

| {4-(1H-benzimidazol-2-yl) phenyl hydrazinylidene} derivative | S. aureus, B. subtilis | Active | Tetracycline, Chloramphenicol | N/A | ijprajournal.com |

| {4-(1H-benzimidazol-2-yl) phenyl hydrazinylidene} derivative | E. coli, P. aeruginosa | Active | Tetracycline, Chloramphenicol | N/A | ijprajournal.com |

Antifungal Potency (e.g., inhibition of ergosterol synthesis, cytochrome P450 lanosterol (B1674476) 14α-demethylase)

The antifungal potential of benzimidazole derivatives is a well-documented area of research. A primary mechanism of their action involves the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis nih.govnih.gov. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of its synthesis compromises membrane integrity, leading to fungal cell death.

Research has identified that certain benzimidazole derivatives specifically target Erg11p, a cytochrome P450 enzyme also known as lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway nih.govnih.gov. For instance, a novel derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12), demonstrated high antifungal activity against several pathogenic yeast species, including Candida glabrata and the highly resistant Candida krusei nih.gov. Transcriptional profiling and sterol analysis confirmed that this compound targets Erg11p, leading to the accumulation of specific sterols indicative of this inhibition nih.govnih.gov. This finding was significant as it was the first time a benzimidazole structure was shown to block the ergosterol pathway nih.govnih.gov.

Other studies on benzimidazole-oxadiazole hybrid compounds also reported potent antifungal activities against various Candida species. The most active compounds were found to inhibit ergosterol synthesis in a concentration-dependent manner, suggesting a similar mechanism of action to the azole antifungal drug ketoconazole (B1673606) mdpi.com.

Table 2: Antifungal Activity and Mechanism of Benzimidazole Derivatives

| Compound Class | Fungal Species | Observed Activity | Mechanism of Action | Source |

|---|---|---|---|---|

| Substituted Benzimidazole (EMC120B12) | Candida albicans, C. glabrata, C. krusei | High antifungal activity | Inhibition of Erg11p (lanosterol 14α-demethylase) | nih.gov |

| Benzimidazole-oxadiazole hybrids | Candida species | Potent antifungal activity (MIC50 of 1.95 µg/mL for C. albicans) | Inhibition of ergosterol biosynthesis | mdpi.com |

| {4-(1H-benzimidazol-2-yl) phenyl hydrazinylidene} derivative | Fungal strains | Good activity | Not specified | ijprajournal.com |

Antiparasitic and Anthelmintic Actions (e.g., tubulin polymerization inhibition)

Benzimidazole derivatives are renowned for their anthelmintic properties, with established drugs like albendazole (B1665689) belonging to this class. The primary mechanism for their antiparasitic action is the inhibition of tubulin polymerization nih.govnih.gov. Microtubules, which are polymers of tubulin, are essential for various cellular functions in parasites, including motility, division, and nutrient absorption. By binding to tubulin, benzimidazoles prevent the formation of these crucial microtubule structures, leading to parasite death.

Several studies have synthesized and tested novel benzimidazole derivatives against a range of parasites. In one investigation, compounds were evaluated in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, and the helminth Trichinella spiralis nih.gov. The results showed that most of the tested compounds were more active as antiprotozoal agents than the standard drug Metronidazole nih.gov. While 2-methoxycarbonylamino derivatives were found to inhibit tubulin polymerization, they were not the most potent antiparasitic compounds in that specific series nih.gov.

In another study focusing on Trichinella spiralis, newly synthesized benzimidazolyl-2-hydrazones demonstrated potent anthelmintic activity, with some compounds achieving 100% effectiveness in killing parasitic larvae after a 24-hour incubation period nih.govrsc.orgunl.pt. The ability of these hydrazones to modulate microtubule polymerization was confirmed, suggesting their anthelmintic action is mediated through this well-established mechanism nih.gov.

Table 3: Antiparasitic Activity of Benzimidazole Derivatives

| Compound Class | Parasite | In Vitro Activity | Proposed Mechanism | Source |

|---|---|---|---|---|

| 1H-benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | More active than Metronidazole | Tubulin polymerization inhibition | nih.gov |

| Benzimidazolyl-2-hydrazones | Trichinella spiralis | Up to 100% larvicidal activity at 24h | Tubulin polymerization inhibition | nih.govrsc.org |

| Benzimidazole-thiophene methanimines | Trichinella spiralis | Higher efficacy than albendazole | Not specified | mdpi.com |

Anticancer Activity in In Vitro Cellular Models

The antiproliferative properties of benzimidazole derivatives against various cancer cell lines have been extensively investigated, revealing their potential as scaffolds for the development of new anticancer agents.

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HeLa, A549)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For example, a series of novel benzimidazole-hydrazone derivatives were synthesized and evaluated for their in vitro anticancer activity against MCF-7 (breast cancer), C6 (rat glioblastoma), and HT-29 (colon cancer) cell lines nih.gov. Certain compounds from this series exhibited a more toxic effect than the standard chemotherapeutic drug cisplatin (B142131) on both breast cancer and glioma cells nih.gov.

Another study synthesized a benzimidazole derivative, designated se-182, and tested its activity against A549 (lung carcinoma), MCF-7, HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cells. The compound showed significant, dose-dependent cytotoxic effects across all cell lines, with particularly high activity against A549 and HepG2 cells, recording IC₅₀ values of 15.80 µg/mL and 15.58 µg/mL, respectively jksus.org.

Furthermore, 1H-benzimidazol-2-yl hydrazones have shown marked antineoplastic activity in low micromolar concentrations against MCF-7 and AR-230 (chronic myeloid leukemia) cell lines nih.gov. The trimethoxy and hydroxy/methoxy (B1213986) substituted derivatives were identified as the most active, with IC₅₀ values similar to the reference drug podophyllotoxin (B1678966) and high selectivity towards malignant cells nih.govresearchgate.net.

Table 4: Cytotoxic Activity of Benzimidazole Derivatives on Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Observed Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Benzimidazole-hydrazone (se-182) | A549 | Lung Carcinoma | 15.80 µg/mL | jksus.org |

| Benzimidazole-hydrazone (se-182) | MCF-7 | Breast Carcinoma | Significant cytotoxicity | jksus.org |

| Benzimidazole-hydrazone | MCF-7 | Breast Carcinoma | Low micromolar range, similar to podophyllotoxin | nih.govresearchgate.net |

| Benzimidazole-hydrazone | HeLa | Cervical Carcinoma | Cytotoxic effect in low micromolar range | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) | A549 | Lung Carcinoma | Active, comparable to doxorubicin | nih.gov |

Mechanisms of Action at the Cellular Level (e.g., induction of apoptosis, cell cycle arrest)

The anticancer effects of benzimidazole derivatives are mediated through several cellular mechanisms, most notably the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Studies on a systemic fungicide, FB642 (carbendazim), which belongs to the benzimidazole family, revealed that it increases the degree of apoptosis in a broad spectrum of tumor cell lines nih.gov. Its mechanism is thought to involve interference with mitosis by disrupting microtubule function, ultimately resulting in apoptosis nih.gov.

More targeted studies have shown that specific benzimidazole-based 1,3,4-oxadiazole derivatives can effectively suppress cell cycle progression and induce apoptosis in A549, MDA-MB-231 (breast cancer), and SKOV3 (ovarian cancer) cell lines nih.govmdpi.com. For instance, certain compounds were found to arrest the cell cycle at different phases; one derivative induced a G1/S arrest in A549 and MDA-MB-231 cells, while another arrested the G2/S phase in MDA-MB-231 and SKOV3 cells mdpi.com. These effects are often linked to the inhibition of key regulatory proteins, such as Epidermal Growth Factor Receptor (EGFR) kinase nih.govmdpi.com.

Another benzimidazole derivative, CCL299, was found to arrest cell-cycle progression at the G1 phase in HepG2 and HEp-2 cells, a mechanism distinct from the M phase arrest commonly seen with other benzimidazoles chiba-u.jp. This G1 arrest was associated with the activation of the p53–p21 pathway, which in turn suppresses the cyclin E–CDK2 complex required for the G1-to-S-phase transition chiba-u.jp.

Antioxidant Properties and Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Benzimidazole derivatives have been investigated for their antioxidant properties and their potential to mitigate this damage.

The radical scavenging activities of various 4-hydrazinobenzoic acid derivatives have been evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. In one study, hydrazone heterocycles bearing a benzimidazole entity showed high DPPH radical scavenging activity nih.gov. A series of new benzimidazolyl-2-hydrazones bearing hydroxyl and methoxy groups were synthesized with the aim of combining anthelmintic and antioxidant properties rsc.orgunl.pt. The antioxidant activity of these compounds was confirmed against stable free radicals (DPPH and ABTS) and in systems modeling iron-induced oxidative damage rsc.orgunl.pt.

The results consistently showed that derivatives with dihydroxy substitutions on the phenyl ring, particularly in the 2,3- and 3,4-positions, were the most effective radical scavengers rsc.orgunl.pt. This enhanced activity is attributed to the hydrogen-donating ability of the phenolic hydroxyl groups, which is a key mechanism for neutralizing free radicals. Other research has also highlighted the antioxidant capacity of benzimidazole-hydrazone derivatives, with some compounds showing a high antioxidative effect cumhuriyet.edu.tr.

Table 5: Antioxidant Activity of Benzimidazole Derivatives

| Compound Class | Assay | Key Findings | Source |

|---|---|---|---|

| Benzimidazolyl-2-hydrazones (dihydroxy substituted) | DPPH, ABTS, Iron-induced damage | Most effective radical scavengers in the series. | rsc.orgunl.pt |

| Benzimidazole-hydrazone derivatives | TAS, TOS | Compound 3d showed a high antioxidative effect. | cumhuriyet.edu.tr |

| Hydrazone heterocycles with benzimidazole | DPPH, ABTS | Showed high DPPH radical scavenging (IC₅₀ = 22.4 ± 3.2 μM). | nih.gov |

| Imines containing 1H-benzimidazoles | Lipid Peroxidation (LPO) Inhibition | Compound with p-bromophenyl substituent showed 57% inhibition. | nih.gov |

Anti-inflammatory Activity Research

Derivatives of benzimidazole, a prominent heterocyclic scaffold in medicinal chemistry, have been extensively investigated for their wide range of pharmacological activities, including anti-inflammatory effects. The introduction of a hydrazinyl or hydrazone moiety to the benzimidazole nucleus can significantly modulate its biological activity. Research has demonstrated that these derivatives can interfere with key pathways in the inflammatory cascade.

The anti-inflammatory potential of novel benzimidazole derivatives is often evaluated using both in vitro and in vivo models. A standard and widely utilized in vivo method is the carrageenan-induced paw edema test in rodents, which assesses the ability of a compound to reduce acute inflammation. nih.govcriver.com In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's efficacy over time. nih.gov